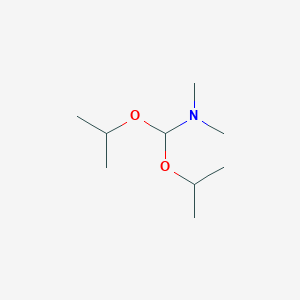
5-异丙基-1,3-环己二酮
描述
5-Isopropyl-1,3-cyclohexanedione, also known as 5-IPC, is a cyclic ketone molecule with a unique chemical structure and a wide range of applications in scientific research. 5-IPC is used in a variety of ways, from synthesizing other compounds to studying the biochemical and physiological effects of drugs.
科学研究应用
卡伏坦酮类似物的合成
5-异丙基-1,3-环己二酮可用作合成卡伏坦酮类似物的起始试剂 . 卡伏坦酮是一种天然产物,存在于孜然和莳萝中。它用于香料和香料行业,并具有潜在的治疗应用。
单环萜烯的制备
该化合物可用于制备单环萜烯 . 萜烯是一类庞大而多样化的有机化合物,由多种植物(特别是针叶树)产生,它们通常气味浓烈,因此可能具有保护作用。它们是树脂和从树脂生产的松节油的主要成分。
2H-吡喃的合成
安全和危害
未来方向
作用机制
Target of Action
It is known to be used as a starting reagent for the synthesis of carvotanacetone analogs .
Mode of Action
It is a cyclic 1,3-diketone and can undergo various chemical reactions, including methylation with methyl iodide to yield 5-isopropyl-2-methyl-1,3-cyclohexanedione .
Biochemical Pathways
5-Isopropyl-1,3-cyclohexanedione may be involved in the synthesis of 2H-pyrans, via reaction with α,β-unsaturated aldehydes . It may also be used in the preparation of monocyclic terpenes . These compounds are often involved in various biochemical pathways, including those related to aroma and flavor compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Isopropyl-1,3-cyclohexanedione. For instance, it is recommended to avoid dust formation , and ensure adequate ventilation when handling this compound, indicating that air quality could impact its stability and reactivity.
生化分析
Biochemical Properties
5-Isopropyl-1,3-cyclohexanedione plays a significant role in biochemical reactions due to its cyclic diketone structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo aldol condensation, Dieckmann-type annulation, ester hydrolysis, and decarboxylation . These interactions are crucial for the synthesis of complex organic molecules, such as 2H-pyrans, via reaction with α,β-unsaturated aldehydes .
Cellular Effects
The effects of 5-Isopropyl-1,3-cyclohexanedione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific enzymes can lead to changes in metabolic flux and metabolite levels, thereby affecting cellular homeostasis .
Molecular Mechanism
At the molecular level, 5-Isopropyl-1,3-cyclohexanedione exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to undergo aldol condensation and other reactions suggests that it can modulate enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Isopropyl-1,3-cyclohexanedione change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Isopropyl-1,3-cyclohexanedione can maintain its activity over extended periods, although its efficacy may decrease due to gradual degradation .
Dosage Effects in Animal Models
The effects of 5-Isopropyl-1,3-cyclohexanedione vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity. At high doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes .
Metabolic Pathways
5-Isopropyl-1,3-cyclohexanedione is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and metabolite levels, thereby influencing overall metabolic activity .
Transport and Distribution
Within cells and tissues, 5-Isopropyl-1,3-cyclohexanedione is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of 5-Isopropyl-1,3-cyclohexanedione is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects .
属性
IUPAC Name |
5-propan-2-ylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-6(2)7-3-8(10)5-9(11)4-7/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKZQEYDAFUJMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340615 | |
| Record name | 5-Isopropyl-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18456-87-6 | |
| Record name | 5-Isopropyl-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Isopropyl)cyclohexane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic data can be used to characterize 5-isopropyl-1,3-cyclohexanedione and what key structural information do they provide?
A1: The research highlights the use of proton nuclear magnetic resonance (1H NMR) spectroscopy to characterize 5-isopropyl-1,3-cyclohexanedione []. The 1H NMR spectrum provides valuable information about the number and types of hydrogen atoms present in the molecule and their connectivity, confirming the successful synthesis of the target compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

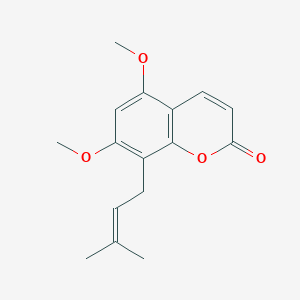


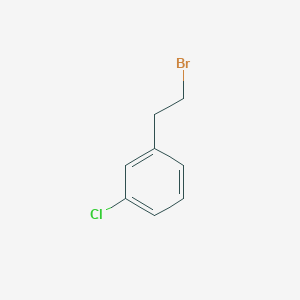

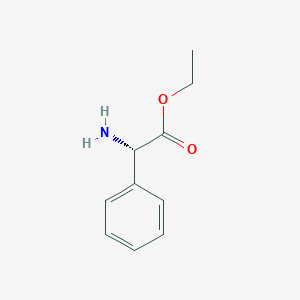
![2,3-dihydroxypropyl dihydrogen phosphate;(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B91534.png)

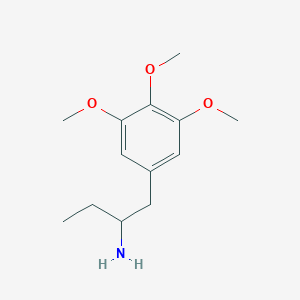
![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)


